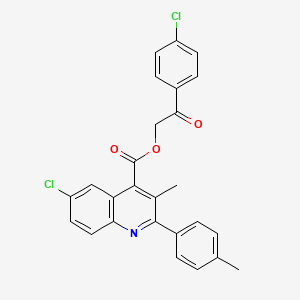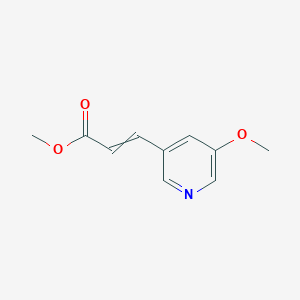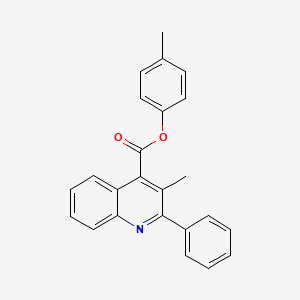![molecular formula C24H19NO4 B12461787 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate CAS No. 1212300-42-9](/img/structure/B12461787.png)
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate is a complex organic compound with a unique structure that includes a benzoate ester linked to a bicyclic isoindole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as ethyl 3-(2,4-dioxocyclohexyl)propanoate, followed by selective amidation and deprotective-cyclization . The reaction conditions often involve the use of mild bases and solvents like methanol or ethanol to facilitate the cyclization and amidation processes.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced isoindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized isoindole derivatives, reduced isoindole derivatives, and various substituted benzoate esters .
Aplicaciones Científicas De Investigación
2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindole derivatives and benzoate esters, such as:
- Ethyl 3-(2,4-dioxocyclohexyl)propanoate
- 2-Hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones
Uniqueness
What sets 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
1212300-42-9 |
|---|---|
Fórmula molecular |
C24H19NO4 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] benzoate |
InChI |
InChI=1S/C24H19NO4/c26-22-20-14-10-11-15(17-12-16(14)17)21(20)23(27)25(22)18-8-4-5-9-19(18)29-24(28)13-6-2-1-3-7-13/h1-11,14-17,20-21H,12H2 |
Clave InChI |
UNQUFGCQLAOGRU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-tert-butyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12461712.png)
![N-[2-(acetylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12461714.png)

![(5E)-5-{[5-(2-Methoxy-4-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12461720.png)
![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;dihydrochloride](/img/structure/B12461756.png)
![2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B12461759.png)
![3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one](/img/structure/B12461767.png)

![1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12461779.png)


